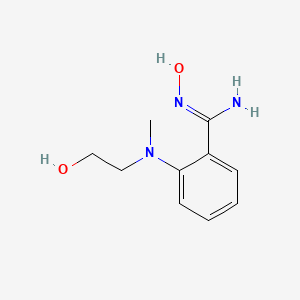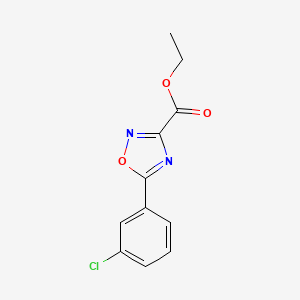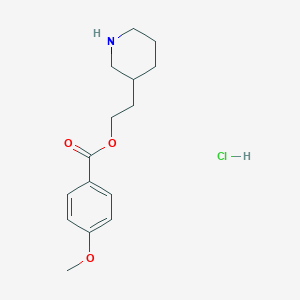![molecular formula C15H24ClNO2 B1397362 4-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride CAS No. 1220031-45-7](/img/structure/B1397362.png)
4-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Anti-Acetylcholinesterase Activity
- Piperidine Derivatives as Anti-AChE Agents : Certain piperidine derivatives, such as 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine, have been synthesized and shown to possess potent anti-acetylcholinesterase (anti-AChE) activity. Modifications to the benzamide moiety, particularly with bulky groups or introduction of alkyl or phenyl groups at the nitrogen atom, significantly enhance activity. These compounds, including 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, demonstrate a high affinity for AChE over BuChE, indicating their potential as antidementia agents (Sugimoto et al., 1990).
Cytotoxic and Anticancer Agents
- Novel Class of Cytotoxic and Anticancer Agents : Piperidine derivatives have been found to exhibit significant cytotoxicity towards various cancer cells. A series of 4-(beta-arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinol hydrochlorides and related compounds have demonstrated notable cytotoxic effects on murine P388 and L1210 cells, as well as human tumor cells. The presence of olefinic bonds in Mannich bases and piperidine structure enhances cytotoxicity, with certain compounds displaying promising in vivo activity against colon cancers (Dimmock et al., 1998).
Antimicrobial Activities
- Antimicrobial Properties of Piperidine Derivatives : Piperidine compounds, such as (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, have been synthesized and tested for antimicrobial activities. These compounds showed moderate activities against various microbial strains including E. coli, B. subtilis, methicillin-susceptible and resistant S. aureus, and C. albicans, indicating their potential in antimicrobial applications (Ovonramwen et al., 2019).
Antihypertensive Potential
- Antihypertensive Applications : A study on piperidine derivatives with a quinazoline ring system showed potential antihypertensive effects. Compounds like 1-[2-hydroxy-2-(3, 4-methylenedioxyphenyl)ethyl]-4-(2, 4-dioxo-1, 2, 3, 4-tetrahydro-3-quinazolinyl)piperidine demonstrated strong hypotension effects in spontaneously hypertensive rat models, suggesting their use in managing hypertension (Takai et al., 1986).
Eigenschaften
IUPAC Name |
4-[2-(2-phenoxyethoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-2-4-15(5-3-1)18-13-12-17-11-8-14-6-9-16-10-7-14;/h1-5,14,16H,6-13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJRITHCPSTSKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOCCOC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Ethyl(2-hydroxyethyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B1397283.png)
![Ethyl 3-amino-4-[cyclohexyl(methyl)amino]benzoate](/img/structure/B1397286.png)

![Ethyl 3-amino-4-[(2-pyridinylmethyl)amino]benzoate](/img/structure/B1397289.png)
![Ethyl 3-amino-4-[(3-methoxypropyl)amino]benzoate](/img/structure/B1397290.png)
![Ethyl 3-amino-4-[(4-pyridinylmethyl)amino]benzoate](/img/structure/B1397291.png)




![3-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397300.png)
![N-[4-(3-Pyrrolidinylmethoxy)phenyl]acetamide hydrochloride](/img/structure/B1397301.png)
![3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397302.png)
